9-Acetoxyrubanone
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Overview
Description
9-Acetoxyrubanone (9-AOX) is a naturally occurring compound found in the bark of various trees. It is a secondary metabolite derived from the oxidation of 9-hydroxy-2-methyl-6-hydroxy-4-oxo-4H-pyran-3-one. 9-AOX has been studied for its potential medicinal and therapeutic uses, as well as its role in biochemistry and physiology.
Scientific Research Applications
Effects of 9-Alpha-Fluoro Hydrocortisone Acetate on Adrenal Function (West, 1955) studied 9-a-fluoro hydrocortisone acetate's clinical trials for rheumatoid arthritis treatment. This study highlights the possibilities of producing hydrocortisone analogues with differentially enhanced physiological properties (West, 1955).
Acetoxytropyliumbromid Synthese, Strukturbeweis, Verhalten in Lösung†
(Engel et al., 1976) discusses the synthesis and structural properties of Acetoxytropyliumbromide. This compound is formed from tropone and acetylbromide, and its structure has been proved by X-ray analysis (Engel et al., 1976).
Induction of Heme Oxygenase-1 by Sodium 9-Hydroxyltanshinone IIA Sulfonate Derivative Contributes to Inhibit LPS-Mediated Inflammatory Response in Macrophages (Liu et al., 2015) studied a compound derived from sodium 9-hydroxyltanshinone IIA sulfonate, which showed potential in suppressing inflammatory responses. This study suggests the compound's role in the prevention and therapy of cardiovascular diseases (Liu et al., 2015).
Chemoprevention of Rat Prostate Carcinogenesis by 9-cis-retinoic Acid (McCormick et al., 1999) demonstrated the potent anticarcinogenic activity of 9-cis-retinoic acid in rat prostate, suggesting its potential for clinical prostate cancer chemoprevention trials (McCormick et al., 1999).
Potential Antitumor Agents. 60. Relationships Between Structure and In Vivo Colon 38 Activity for 5-Substituted 9-Oxoxanthene-4-acetic Acids (Atwell et al., 1990) explored antitumor agents effective against mouse colon adenocarcinoma. The study highlighted the correlation between the lipophilic properties of substituents and activity, suggesting a potential in cancer treatment (Atwell et al., 1990).
Mechanism of Action
- One study suggests that it effectively photosensitizes human skin cell lines, causing damage to tonofilaments, plasma membranes, and mitochondria without inducing apoptosis .
- The affected pathways are not explicitly documented for 9-Acetoxyrubanone . However, its potential as a microtubule stabilizer and mitosis inhibitor has been explored .
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
[(S)-(6-methoxyquinolin-4-yl)-[(2R,4S)-5-oxo-1-azabicyclo[2.2.2]octan-2-yl]methyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-12(23)26-20(18-9-13-6-8-22(18)11-19(13)24)15-5-7-21-17-4-3-14(25-2)10-16(15)17/h3-5,7,10,13,18,20H,6,8-9,11H2,1-2H3/t13-,18+,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRRDLVMUWTZKM-VIZZQPHQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1CC2CCN1CC2=O)C3=C4C=C(C=CC4=NC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]([C@H]1C[C@@H]2CCN1CC2=O)C3=C4C=C(C=CC4=NC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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